9,10-Epoxy-1,5-cyclododecadiene
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Overview
Description
9,10-Epoxy-1,5-cyclododecadiene is an organic compound with the molecular formula C12H18O. It is a cyclic compound characterized by a unique bicyclic structure that includes an oxygen atom. This compound is notable for its specific stereochemistry and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,10-Epoxy-1,5-cyclododecadiene can be synthesized through a series of chemical reactions starting from appropriate precursor compounds. The synthesis typically involves cyclization reactions, dehydration, and deprotonation steps .
Industrial Production Methods: In industrial settings, the compound is produced by employing optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions: 9,10-Epoxy-1,5-cyclododecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce more saturated bicyclic structures .
Scientific Research Applications
9,10-Epoxy-1,5-cyclododecadiene is utilized in various fields of scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: The compound finds applications in the production of fragrances, cosmetics, and household products .
Mechanism of Action
The mechanism by which 9,10-Epoxy-1,5-cyclododecadiene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological systems and industrial processes. Detailed studies on its mechanism of action are ongoing to elucidate its full range of effects .
Comparison with Similar Compounds
- 9,10-Epoxy-1,5-cyclododecadiene
- 13-Azacyclotridodeca-4,8-diene
- Cyclododecanone
- Cyclododecane
Comparison: Compared to these similar compounds, this compound stands out due to its unique bicyclic structure incorporating an oxygen atom.
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
13-oxabicyclo[10.1.0]trideca-4,8-diene |
InChI |
InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h3-6,11-12H,1-2,7-10H2 |
InChI Key |
OWUVDWLTQIPNLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC2C(O2)CCC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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